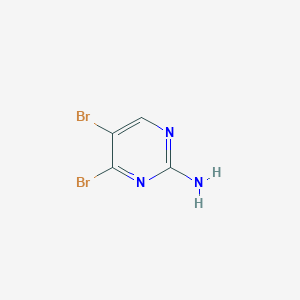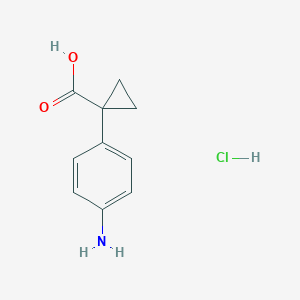![molecular formula C12H20BrN3O2 B15304830 tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate](/img/structure/B15304830.png)
tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a butyl chain, which is further linked to a 4-bromo-1H-pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate typically involves multiple steps. One common method starts with the preparation of 4-bromo-1H-pyrazole, which is then reacted with a butyl chain containing a protected amine group. The tert-butyl carbamate group is introduced through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Deprotection Reactions: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyrazole derivatives.
Deprotection Reactions: The primary product is the free amine, which can be further functionalized.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate serves as a versatile intermediate for the preparation of more complex molecules. Its bromine atom allows for further functionalization through cross-coupling reactions .
Biology and Medicine: Its structure allows for modifications that can lead to compounds with various biological activities .
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom on the pyrazole ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
tert-Butyl (4-bromobutyl)carbamate: Similar in structure but lacks the pyrazole ring, limiting its functionalization options.
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]pyrazol-1-yl}methyl)carbamate: Contains a different substituent on the pyrazole ring, leading to different reactivity and applications.
Uniqueness: tert-Butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate is unique due to the presence of both the tert-butyl carbamate group and the 4-bromo-1H-pyrazole moiety.
Propriétés
Formule moléculaire |
C12H20BrN3O2 |
|---|---|
Poids moléculaire |
318.21 g/mol |
Nom IUPAC |
tert-butyl N-[4-(4-bromopyrazol-1-yl)butyl]carbamate |
InChI |
InChI=1S/C12H20BrN3O2/c1-12(2,3)18-11(17)14-6-4-5-7-16-9-10(13)8-15-16/h8-9H,4-7H2,1-3H3,(H,14,17) |
Clé InChI |
NHILZKWWRZUXGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCN1C=C(C=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate](/img/structure/B15304781.png)




![tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B15304828.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15304832.png)


![benzylN-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate,Mixtureofdiastereomers](/img/structure/B15304843.png)

